molecular formula C8H10N2O B13152015 Methyl N-pyridin-2-ylacetimidate

Methyl N-pyridin-2-ylacetimidate

Cat. No.: B13152015
M. Wt: 150.18 g/mol
InChI Key: YBJQRLPMLCJREW-JXMROGBWSA-N
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Description

Methyl N-pyridin-2-ylacetimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a pyridine ring attached to an imidate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-pyridin-2-ylacetimidate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with methylamine in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired imidate product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl N-pyridin-2-ylacetimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: The imidate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the imidate group under basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N-pyridin-2-ylacetimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-pyridin-2-ylacetimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but have an amide group instead of an imidate group.

    2-Pyridones: These compounds have a similar pyridine ring structure but differ in their functional groups.

Uniqueness: Methyl N-pyridin-2-ylacetimidate is unique due to its imidate group, which imparts distinct reactivity compared to amides and pyridones. This unique reactivity makes it a valuable intermediate in organic synthesis and a useful tool in chemical biology .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

methyl (1E)-N-pyridin-2-ylethanimidate

InChI

InChI=1S/C8H10N2O/c1-7(11-2)10-8-5-3-4-6-9-8/h3-6H,1-2H3/b10-7+

InChI Key

YBJQRLPMLCJREW-JXMROGBWSA-N

Isomeric SMILES

C/C(=N\C1=CC=CC=N1)/OC

Canonical SMILES

CC(=NC1=CC=CC=N1)OC

Origin of Product

United States

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